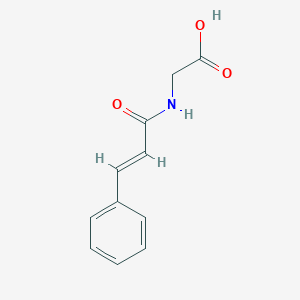

Cinnamoylglycine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cinnamoylglycin kann durch die Konjugation von Zimtsäure mit Glycin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung von Zimtsäure, gefolgt von ihrer Reaktion mit Glycin unter kontrollierten Bedingungen. Die Reaktion kann Katalysatoren oder bestimmte pH-Bedingungen erfordern, um effizient abzulaufen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cinnamoylglycin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde die Reinigung und Kristallisationsschritte umfassen, um die Reinheit und Qualität der Verbindung zu gewährleisten. Spezifische Details zu industriellen Produktionsverfahren sind nicht allgemein dokumentiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cinnamoylglycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern und zu verschiedenen Produkten führen.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen oft bestimmte Temperaturen, pH-Werte und Lösungsmittel, um sicherzustellen, dass die Reaktionen effizient ablaufen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen von Cinnamoylglycin führen kann.

Wissenschaftliche Forschungsanwendungen

Cinnamoylglycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung bei der Untersuchung von Stoffwechselwegen und Reaktionen verwendet, an denen Zimtsäurederivate beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von Cinnamoylglycin beinhaltet seine Rolle als Metabolit beim Transport und der Ausscheidung von Phenylpropansäuren. Es interagiert wahrscheinlich mit bestimmten Enzymen und Transportproteinen im Körper, um diese Prozesse zu ermöglichen. Die genauen molekularen Ziele und Wege, die beteiligt sind, werden derzeit noch untersucht .

Wirkmechanismus

The mechanism of action of cinnamoylglycine involves its role as a metabolite in the transport and elimination of phenylpropanoic acids. It likely interacts with specific enzymes and transporters in the body to facilitate these processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hippursäure: Ein weiterer N-Acylglycin-Metabolit, der an der Ausscheidung von Benzoesäure beteiligt ist.

Glycoursodeoxycholsäure: Eine Gallensäurekonjugat mit Glycin.

2-Hydroxyethansulfonat: Ein Metabolit, der am Schwefelstoffwechsel beteiligt ist.

Einzigartigkeit

Cinnamoylglycin ist einzigartig aufgrund seiner spezifischen Rolle beim Transport und der Ausscheidung von Phenylpropansäuren, die sich von anderen ähnlichen Verbindungen wie Hippursäure unterscheidet. Sein Potenzial als Biomarker im Urin für Kolonisationsresistenz und Stoffwechselveränderungen unterstreicht seine Einzigartigkeit .

Eigenschaften

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAADMLWHGMUGQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16534-24-0 | |

| Record name | Cinnamoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(CINNAMOYL)GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

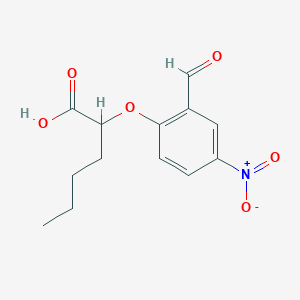

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between cinnamoylglycine and the gut microbiome?

A1: this compound is a microbial metabolite, meaning it's produced by the gut microbiota as they break down dietary compounds. Specifically, it's a byproduct of cinnamic acid metabolism, which is found in various plant-based foods. [, , , , , ]

Q2: How does this compound relate to gut microbiome diversity?

A2: Research suggests that higher serum levels of this compound are associated with greater gut microbiome alpha diversity. [] Alpha diversity refers to the variety of different bacterial species present in the gut.

Q3: Can this compound levels be used to assess gut health?

A3: While more research is needed, some studies suggest that this compound, alongside other metabolites, could potentially serve as a biomarker for gut microbiome health. [] Changes in its levels might indicate shifts in microbial composition and function, potentially linked to health or disease states.

Q4: Have alterations in this compound levels been linked to specific health conditions?

A4: Yes, studies have observed associations between altered this compound levels and various conditions, including:

- Type 2 Diabetes: Higher serum levels of this compound are linked to a lower risk of developing type 2 diabetes. []

- Muscle Function: Some studies found a link between lower this compound levels and reduced handgrip strength in older adults, potentially suggesting a role in muscle health. [, ]

- Colonization Resistance: this compound levels decreased in mice treated with antibiotics that disrupt colonization resistance, suggesting it could be a potential biomarker for this process. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is formed when cinnamic acid, obtained through diet, is metabolized by gut bacteria. After absorption, it is primarily cleared from the body through renal tubular secretion. [, , , ]

Q6: Can this compound clearance be used as a marker of kidney function?

A6: Research suggests that this compound clearance, alongside other secretory solutes, could potentially serve as a marker for assessing kidney function, particularly proximal tubular secretion. [, , , ] Reduced clearance has been associated with CKD progression.

Q7: Is this compound clearance affected by factors other than kidney function?

A7: Yes, studies indicate that factors like age, sex, and certain health conditions, including HIV infection, can influence this compound clearance. [, ]

Q8: How does diet influence this compound levels?

A8: As this compound is a byproduct of cinnamic acid metabolism, its levels are influenced by the consumption of foods rich in this compound. This includes foods like coffee, tea, chocolate, and certain fruits and vegetables. [, , ]

Q9: Does a high red meat diet impact this compound levels?

A9: Research suggests that a high red meat diet might lead to alterations in this compound levels, possibly due to changes in the gut microbiome composition. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)